1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone
Description
1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS: 1256787-55-9) is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an ethanone group at the 6-position. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . This compound is of interest in medicinal chemistry due to the pyrazolo-pyridine scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. The ethanone group enhances reactivity, enabling further derivatization for structure-activity relationship (SAR) studies .
Structure
2D Structure
Properties
IUPAC Name |
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIOJEQQOTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Nucleophilic Aromatic Substitution and Hydrazone Intermediates
Method Overview :
This approach begins with 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) with hydrazine derivatives to form hydrazone intermediates. These intermediates then cyclize to produce the target compound.
- SNAr Reaction : 2-chloro-3-nitropyridines react with hydrazines or hydrazide derivatives under basic conditions, replacing the chloro group with hydrazino groups.
- Hydrazone Formation : The reaction yields N-acetyl hydrazones, which are pivotal intermediates.
- Cyclization : Under controlled conditions, these hydrazones undergo intramolecular cyclization, forming the pyrazolopyridine core.
Research Findings :
A study demonstrated that the conversion of 2-chloro-3-nitropyridines to hydrazone intermediates can be efficiently achieved with high yields, and subsequent cyclization can be optimized by adjusting temperature and solvent conditions. Notably, a rearrangement involving C-N migration of the acetyl group was observed, which facilitates the formation of the heterocyclic system.
| Parameter | Typical Range | Reference |
|---|---|---|
| Base | Potassium carbonate or sodium hydride | |
| Solvent | Ethanol, DMF, or acetonitrile | |
| Temperature | 80–120°C | |
| Time | 4–12 hours |
One-Pot Synthesis via Modified Japp–Klingemann Reaction
Method Overview :
This method combines azo-coupling, deacylation, and ring closure in a single reaction vessel. It leverages stable arenediazonium tosylates and involves the reaction of 3-nitropyridines with diazonium salts, followed by cyclization to form the pyrazolopyridine.
- Diazotization : Aromatic amines are converted into diazonium salts.
- Azo-Coupling : The diazonium salts undergo coupling with suitable nucleophiles.
- Deacylation and Cyclization : The intermediate undergoes deacylation and intramolecular cyclization, leading to the pyrazolopyridine structure.
Research Findings :
This approach simplifies the synthesis by reducing the number of steps and avoiding isolation of intermediates. It offers operational simplicity and high yields, with the process being amenable to scale-up.
| Parameter | Typical Range | Reference |
|---|---|---|
| Reagents | Aromatic amines, diazonium salts | |
| Solvent | Ethanol, acetic acid | |
| Temperature | Reflux conditions | |
| Time | 3–6 hours |
Alternative Approaches: Cyclocondensation of 4-Aminopyrazoles
Method Overview :
Another route involves cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes or their N-protected derivatives with aldehydes or other electrophiles to form the fused heterocyclic system.
Research Findings :
While less common for this specific compound, this method has been used to synthesize related pyrazolopyridines, especially when functional groups are introduced at specific positions to facilitate cyclization.
Data Table Summarizing Preparation Methods
Additional Research Insights
- The development of these methods emphasizes operational simplicity, high yields, and the use of stable, commercially available starting materials.
- Recent advances include the application of microwave-assisted synthesis to accelerate reaction times and improve yields.
- The choice of method depends on the desired scale, available reagents, and specific functional group tolerances.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes controlled oxidation under specific conditions:
Oxidation primarily targets the acetyl group or nitrogen atoms in the pyridine ring. Strong oxidants like KMnO₄ achieve decarboxylation, while milder systems generate hydroxylated derivatives .
Reduction Pathways
Selective reduction depends on reagent choice:
The ketone group shows higher reducibility than the aromatic system. Sterically hindered reductants prevent over-reduction of the heterocycle .
Nucleophilic Substitution
Reactivity at C-3 and C-5 positions enables diverse substitutions:
Table 3.1: Halogenation Reactions
| Halogen Source | Position | Product | Conditions |
|---|---|---|---|
| NBS (AIBN catalyst) | C-5 | 5-Bromo derivative | CCl₄, 80°C, 6 hr |
| I₂/HIO₄ | C-3 | 3-Iodo-6-acetylpyrazolopyridine | AcOH, 50°C, 3 hr |
Table 3.2: Cross-Coupling Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | 5-Aryl derivatives | 55-78% |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃/Xantphos | 3-Amino substituted analogs | 62% |
Regioselectivity depends on electronic factors - C-5 undergoes electrophilic substitution preferentially due to nitrogen-directed orientation .
Condensation Reactions
The active methylene group participates in Knoevenagel-type condensations:
| Carbonyl Partner | Conditions | Product Type | Application |
|---|---|---|---|
| Aromatic aldehydes | Piperidine/EtOH | α,β-unsaturated ketones | Fluorescent probes |
| NH₂OH·HCl | NaOH/H₂O | Oxime derivatives | Chelating agents |
Condensation products show bathochromic shifts in UV-Vis spectra (λmax 320→415 nm), indicating extended conjugation .
Ring Functionalization
The pyrazole moiety undergoes unique transformations:
5.1 Diazonium Coupling
| Diazonium Salt | Position | Product |
|---|---|---|
| 4-Nitrobenzenediazonium | N-1 | Azo-coupled derivative |
| 2-Thienyldiazonium | C-4 | Thiophene-functionalized analog |
5.2 Cycloadditions
| Reaction | Conditions | Product |
|---|---|---|
| [3+2] with NaN₃ | CuI, DMF, 100°C | Triazolo-fused system |
| Diels-Alder with dienes | Toluene, reflux | Polycyclic adducts |
These transformations enable scaffold diversification for medicinal chemistry applications .
Stability Under Reactive Conditions
Critical degradation pathways were quantified:
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| 0.1M HCl (70°C) | Pyridine ring opening products | 2.3 hr |
| 0.1M NaOH (RT) | Ketone hydrolysis | 48 hr |
| UV light (254 nm) | Radical dimerization | 6 days |
The compound shows greater stability in basic vs acidic conditions, informing storage protocols .
This comprehensive reactivity profile establishes 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone as a versatile building block for synthesizing pharmaceutically relevant heterocycles. Recent advances in catalytic cross-coupling and regioselective functionalization continue to expand its synthetic utility.
Scientific Research Applications
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS: 1256794-87-2) shares the same molecular formula and weight as the target compound but differs in the substituent position (5-position vs. 6-position). For example, pyrazolo[3,4-b]pyridine derivatives are often explored as kinase inhibitors, but activity varies significantly with substitution patterns .
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS: 889451-31-4) further illustrates the importance of substituent placement. With a similarity score of 0.73 to the target compound, this isomer may exhibit distinct solubility and metabolic stability due to differences in hydrogen-bonding capacity .
Table 1: Comparison of Pyrazolo-Pyridine Ethanone Isomers
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone | 1256787-55-9 | C₈H₇N₃O | 6-position | 161.16 |
| 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone | 1256794-87-2 | C₈H₇N₃O | 5-position | 161.16 |
| 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone | 889451-31-4 | C₈H₇N₃O | 3-position | 161.16 |
Functional Group Variations
Brominated Derivatives: Bromine substitution at the 6-position, as in 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS: 916325-85-4), introduces a heavier halogen atom (MW: 240.06 g/mol). Bromine enhances electrophilicity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives .
Methanol Derivatives: Replacing ethanone with a hydroxymethyl group, as in (1H-pyrazolo[4,3-b]pyridin-6-yl)methanol (CAS: 1934501-30-0), increases polarity and water solubility. This modification is advantageous for improving pharmacokinetic properties in drug design .
Heterocycle-Modified Analogues
Pyrazolo[1,5-b]pyridazine Derivatives: 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS: 551920-20-8) replaces the pyridine ring with pyridazine, altering aromaticity and electron density. The methoxy group further modulates lipophilicity (LogP), which is critical for blood-brain barrier penetration .
Indoloquinoxaline Derivatives: Compounds like 1-(2-chloro-indolo[2,3-b]quinoxalin-6-yl)ethanone (A12) demonstrate expanded π-systems, enhancing intercalation with DNA or proteins. However, increased molecular weight (MW: ~380 g/mol) may reduce bioavailability compared to simpler pyrazolo-pyridines .
Table 2: Key Analogues with Modified Scaffolds
| Compound Name | CAS Number | Core Structure | Functional Group | Key Property Change |
|---|---|---|---|---|
| 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone | 551920-20-8 | Pyrazolo-pyridazine | Methoxy | Increased LogP |
| 1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)ethanone | N/A | Indoloquinoxaline | Chloro, ethanone | Enhanced DNA binding |
| (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol | 1934501-30-0 | Pyrazolo-pyridine | Hydroxymethyl | Improved solubility |
Biological Activity
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazolo[4,3-b]pyridine core, which is known for its ability to interact with various biological targets. The molecular formula is with a molecular weight of 164.17 g/mol. Its structure allows for multiple substitutions that can influence its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, including breast and lung cancers. A notable study demonstrated that specific derivatives exhibited antiproliferative activity in the low micromolar range (0.75–4.15 μM) while sparing normal cells from toxicity .
Table 1: Anticancer Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 2.1 | Modest potency |
| 2-(substituted derivative) | A549 (Lung) | 0.75 | Highly potent |
| 3-(another derivative) | HeLa (Cervical) | 1.5 | Selective toxicity |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that derivatives of pyrazolo[4,3-b]pyridine have shown effectiveness against viruses such as herpes simplex virus type 1 (HSV-1). One study reported that certain derivatives exhibited up to 86% inhibition against HSV-1 .
Table 2: Antiviral Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Virus Type | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | HSV-1 | 86% | |
| 2-(another derivative) | Mayaro virus | 70% | |
| 3-(further derivative) | VSV | 65% |
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. Substituents at the N and C positions of the pyrazole ring can significantly alter potency and selectivity for biological targets.
Key Findings:
- The introduction of bulky groups at the C5 position enhances anticancer activity.
- Modifications at the N1 position can increase selectivity against specific cancer types while reducing cardiotoxicity associated with hERG channel inhibition .
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer models, the compound demonstrated significant tumor growth inhibition when administered in vivo. The study utilized a dosage regimen that optimized bioavailability and minimized systemic toxicity.
Case Study 2: Antiviral Screening
A series of pyrazolo[4,3-b]pyridine derivatives were screened for antiviral activity against HSV-1. The results indicated that specific modifications led to enhanced efficacy, suggesting a pathway for developing novel antiviral therapies.
Q & A
Q. What are the common synthetic routes for preparing 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone?
The compound is typically synthesized via multicomponent reactions (MCRs) or functionalization of preconstructed pyrazolo[3,4-b]pyridine scaffolds. A validated method involves diazotization of 3-amino-6-methyl-pyrazolo[3,4-b]pyridine derivatives followed by coupling with active methylene compounds like acetylacetone . Another approach employs iodine-catalyzed MCRs using aromatic aldehydes, 4-hydroxycoumarin, and aminopyrazoles, yielding fused pyrazolo-pyridinone derivatives . Key steps include refluxing in xylene and purification via recrystallization from methanol.
Q. How is structural characterization performed for this compound?
Structural elucidation relies on spectroscopic techniques:
- IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations.
- ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), with coupling patterns confirming heterocyclic connectivity.
- Mass spectrometry (EI or ESI) verifies molecular weight (e.g., [M+H]+ at m/z 176.2) and fragmentation patterns . Elemental analysis (C, H, N) ensures purity (>95%) .
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological testing, stock solutions are prepared in DMSO (10–50 mM) and diluted in PBS or cell culture media (<1% DMSO final concentration). Solubility can be enhanced via co-solvency with ethanol or PEG-400 .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence reactivity and biological activity?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrazole 3-position enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions . For antiviral activity, bulky substituents (e.g., aryl groups) at the pyridine 4-position improve binding to viral polymerases, as observed in anti-HSV1 assays . Substituent effects are quantified via Hammett σ values or computational modeling (DFT) to predict regioselectivity .
Q. How can synthetic yields be improved for large-scale production?
Optimization strategies include:
- Catalyst screening : Molecular iodine (5–10 mol%) enhances MCR efficiency by stabilizing intermediates .
- Solvent selection : Xylene or toluene improves thermal stability during reflux (>24 hours) .
- Purification : Avoid column chromatography by using recrystallization (methanol/water mixtures) or fractional distillation .
Q. How to address discrepancies in reported biological activity data?
Contradictions often arise from variations in assay conditions (e.g., cell lines, viral strains) or compound purity. For example, antiviral IC₅₀ values vary by >10-fold depending on substituent hydrophobicity and assay duration . Mitigation involves:
- Standardizing purity thresholds (≥95% by HPLC).
- Cross-validating activity in orthogonal assays (e.g., plaque reduction vs. RT-PCR for viral load).
- Performing structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. What strategies stabilize the compound against hygroscopic degradation?
The ketone group is prone to hydration under humid conditions. Stabilization methods include:
Q. How to analyze reaction byproducts in complex multicomponent syntheses?
Byproducts are characterized via LC-MS/MS and comparative TLC. For example, iodine-catalyzed MCRs may generate dihydrochromeno-pyrazolo-pyridinones as side products, identifiable by distinct UV-Vis λmax shifts (~320 nm) . Mechanistic studies (e.g., trapping intermediates with TEMPO) clarify reaction pathways .
Q. What computational tools predict metabolic pathways for this scaffold?
Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism, highlighting susceptibility to cytochrome P450 oxidation (e.g., CYP3A4-mediated N-demethylation). Pyrazole ring hydroxylation and ketone reduction are common Phase I metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
